molecular formula C13H8FNO3S B2643965 4-(4-Cyanophenoxy)benzenesulfonyl fluoride CAS No. 2137802-66-3

4-(4-Cyanophenoxy)benzenesulfonyl fluoride

Cat. No.: B2643965
CAS No.: 2137802-66-3
M. Wt: 277.27
InChI Key: KRZTZDUQGCCFHR-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)benzenesulfonyl fluoride is a chemical compound with significant applications in various fields, including medicinal chemistry and chemical biology. This compound is characterized by the presence of a sulfonyl fluoride group, which imparts unique reactivity and stability, making it a valuable tool in synthetic chemistry and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenoxy)benzenesulfonyl fluoride typically involves the reaction of 4-cyanophenol with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanophenoxy)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Cyanophenoxy)benzenesulfonyl fluoride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition, particularly as a probe for serine proteases due to its ability to form covalent bonds with active site residues.

    Medicine: Research into its potential as a therapeutic agent, particularly in the treatment of diseases involving protease activity, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenoxy)benzenesulfonyl fluoride involves its interaction with target enzymes, particularly serine proteases. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with the nucleophilic serine residue in the enzyme’s active site. This covalent modification inhibits the enzyme’s activity, making it a valuable tool in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 4-(4-Cyanophenoxy)benzenesulfonyl fluoride is unique due to the presence of both the cyanophenoxy and sulfonyl fluoride groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of proteins and other biomolecules .

Properties

IUPAC Name

4-(4-cyanophenoxy)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3S/c14-19(16,17)13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZTZDUQGCCFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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